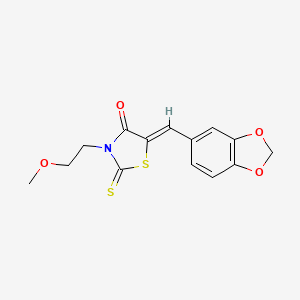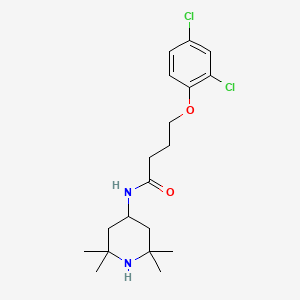![molecular formula C19H21FN2O2 B4734786 1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4734786.png)
1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[2-(4-fluorophenoxy)propanoyl]-4-phenylpiperazine, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. FPPP is a potent serotonin and dopamine reuptake inhibitor and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
FPPP has been studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent antidepressant and anxiolytic agent. FPPP has also been studied for its potential use in the treatment of Parkinson's disease and schizophrenia. Additionally, FPPP has been studied for its potential use as a diagnostic tool for certain neurological disorders.
Wirkmechanismus
FPPP acts as a potent serotonin and dopamine reuptake inhibitor. It blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects
FPPP has been found to modulate various physiological processes, including mood, cognition, and motor function. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and cognitive function. FPPP has also been found to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
FPPP has several advantages for lab experiments. It is a potent and selective serotonin and dopamine reuptake inhibitor, making it a valuable tool for studying the role of these neurotransmitters in various physiological processes. However, FPPP has limitations in terms of its toxicity and potential side effects. It is important to use appropriate safety measures when handling FPPP in the lab.
Zukünftige Richtungen
There are several future directions for research on FPPP. One potential area of research is the development of FPPP analogs with improved pharmacological properties. Another area of research is the investigation of FPPP's potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of FPPP and its effects on various physiological processes.
Conclusion
FPPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent serotonin and dopamine reuptake inhibitor and has been studied extensively for its pharmacological properties. FPPP has several advantages for lab experiments but also has limitations in terms of its toxicity and potential side effects. There are several future directions for research on FPPP, including the development of analogs with improved pharmacological properties and investigation of its potential use in the treatment of other neurological disorders.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-15(24-18-9-7-16(20)8-10-18)19(23)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGQLPUYFFGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4734709.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-cyano-4-cyclopropyl-6-(difluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4734712.png)


![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4734740.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4734746.png)
![3-({4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4734766.png)
![1-[3-(2-chlorophenoxy)propyl]-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4734774.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methylpropanamide](/img/structure/B4734779.png)
![methyl 4,5-dimethyl-2-({[4-(2-phenylethyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4734783.png)


![2-(3-bromophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4734806.png)
![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B4734808.png)